molecular formula C21H18N4O B5524066 2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide

2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5524066
M. Wt: 342.4 g/mol
InChI Key: LWEJASLOMVBVJE-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating a wide range of cellular processes.

Scientific Research Applications

Antimycobacterial Activity

The compound's antimycobacterial potential is evident in a study that designed and synthesized imidazo[1,2-a]pyridine-3-carboxamides (IPAs), displaying significant activity against drug-sensitive and resistant MTB strains, suggesting a role in tuberculosis treatment (Lv et al., 2017).

Antiviral Properties

Another study highlights the synthesis of related imidazo[1,2-a]pyridines, testing them as antirhinovirus agents. This indicates the compound's relevance in the development of treatments for viral infections (Hamdouchi et al., 1999).

Synthesis Techniques

Research also focuses on synthesizing related imidazo[1,5-a]pyridines, showing advancements in one-pot synthesis techniques. This contributes to efficient and versatile synthesis methods for such compounds (Crawforth & Paoletti, 2009).

Crystal Structure and DFT Study

The structural analysis of related compounds, such as 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, has been undertaken. Studies like these offer insights into the physical and chemical properties essential for drug design and development (Qin et al., 2019).

Functionalization Reactions

Research on the functionalization reactions of related pyridine derivatives expands the understanding of their chemical properties, which is crucial for developing new pharmaceuticals or chemical materials (Yıldırım et al., 2005).

Continuous Flow Synthesis

A study has developed a continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides, representing an advancement in the manufacturing process of such compounds. This could have implications for large-scale production and pharmaceutical applications (Herath et al., 2010).

Luminescent Materials

Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through one-pot condensation, suggests potential applications in creating luminescent materials. This opens avenues in material science and optics (Volpi et al., 2017).

Antiprotozoal Agents

Studies on dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents demonstrate their potential in treating protozoal infections, contributing to the field of tropical medicine (Ismail et al., 2004).

Identification as Antituberculosis Agents

The compound's role in antituberculosis therapy is further supported by studies identifying N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antituberculosis agents, indicating its importance in addressing drug-resistant TB strains (Wu et al., 2016).

Future Directions

Imidazo[1,2-a]pyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of new drugs using this moiety could be a promising direction for future research.

Properties

IUPAC Name

2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-21(23-13-11-18-8-4-5-12-22-18)17-9-10-20-24-19(15-25(20)14-17)16-6-2-1-3-7-16/h1-10,12,14-15H,11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEJASLOMVBVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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